molecular formula C17H19N5OS B2510033 2-((4-异丙基-1-苯基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)-N-甲基乙酰胺 CAS No. 1105201-74-8

2-((4-异丙基-1-苯基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)-N-甲基乙酰胺

货号: B2510033
CAS 编号: 1105201-74-8
分子量: 341.43
InChI 键: WIGPUUJDFHOBNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide” is a complex organic molecule that contains several functional groups and rings. It includes a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle . This ring system is likely to contribute significantly to the compound’s properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrazolo[3,4-d]pyridazine ring, for example, might undergo reactions typical of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazolo[3,4-d]pyridazine ring could affect its solubility, stability, and reactivity .

科学研究应用

合成和化学性质

该化合物属于一类更广泛的杂环化合物,以其复杂的合成和多样的化学性质而闻名。人们已经对合成新型杂环化合物进行了研究,这些化合物结合了可用作抗菌剂的磺酰基部分,通过一种通用且易于获得的前体,证明了该化合物在开发新型抗菌剂中的相关性 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。此外,吡唑并[3,4-d]哒嗪衍生物已被合成并评估了其对大肠杆菌的博莱霉素的放大作用,突出了它们在增强抗生素功效方面的潜力 (Brown, Danckwerts, Grigg, & Iwai, 1979)

生物和医学应用

该化合物及其衍生物已被探索用于各种生物和医学应用,包括抗菌、抗肿瘤和抗炎活性。例如,新型吡唑衍生物已被合成并评估了其抗氧化、抗乳腺癌和抗炎特性,显示出在治疗炎症和乳腺癌方面具有显着的潜力 (Thangarasu, Manikandan, & Thamaraiselvi, 2019)。此外,含有磺酰胺部分的新型杂环化合物的合成显示出有希望的抗菌活性,进一步强调了该化合物在开发新型抗菌剂中的作用 (Azab, Youssef, & El-Bordany, 2013)

潜在治疗用途

相关化合物的治疗潜力已在各种研究中得到调查。新型杂环化合物已被合成并评估了其抗肿瘤和抗氧化活性,揭示了一些具有有希望的活性的化合物,从而表明了这些衍生物的潜在治疗用途 (Hamama, El-Salam, Mohamed, & Hafez, 2005)。此外,新型衍生物的计算和药理学评估显示出显着的毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用,强调了它们在针对各种疾病的药物开发中的潜力 (Faheem, 2018)

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2 . The compound’s inhibitory effect has been demonstrated with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, indicating a strong inhibitory effect .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, leading to a significant alteration in cell cycle progression . Specifically, it can lead to cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can inhibit the proliferation of cancer cells .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . Additionally, it has been observed to induce apoptosis within HCT cells .

未来方向

The future research directions for this compound could include further studies to determine its properties, potential uses, and safety profile. If it shows promising activity in preliminary tests, it might be studied as a potential therapeutic agent .

属性

IUPAC Name

N-methyl-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-11(2)15-13-9-19-22(12-7-5-4-6-8-12)16(13)17(21-20-15)24-10-14(23)18-3/h4-9,11H,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPUUJDFHOBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。